Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate
Description
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate is a benzoate ester derivative featuring a 4-ethoxy-4-oxobutanamido substituent at the ortho position of the benzene ring.
Properties
IUPAC Name |
methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-20-13(17)9-8-12(16)15-11-7-5-4-6-10(11)14(18)19-2/h4-7H,3,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJNWIVKAUFMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558617 | |
| Record name | Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120572-41-0 | |
| Record name | Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Esterification-Amidation Approach
The most widely adopted synthesis involves a two-step sequence:
Step 1: Methyl 2-Aminobenzoate Synthesis
2-Aminobenzoic acid undergoes Fischer esterification with methanol under acidic catalysis:
Reaction Equation:
$$
\text{C}7\text{H}7\text{NO}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{C}8\text{H}9\text{NO}2 + \text{H}2\text{O}
$$
Optimized Parameters:
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Methanol:Molar Ratio | 5:1 to 8:1 | ↑ Excess drives equilibrium |
| Catalyst Concentration | 2-3% H₂SO₄ (v/v) | >3% causes decomposition |
| Reaction Temperature | 65-70°C | <60°C slows kinetics |
| Duration | 6-8 hours | Prolonged time ↑ side products |
Typical yields: 82-89% after vacuum distillation.
Step 2: Amidation with 4-Ethoxy-4-Oxobutanoic Acid
The methyl ester intermediate reacts with 4-ethoxy-4-oxobutanoic acid using coupling agents:
Reagent Comparison Table:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 0-5 | 78 | 95.2 |
| HATU/DIEA | DMF | 25 | 85 | 97.8 |
| EDCl/HOAt | THF | -10 | 81 | 96.5 |
Mechanistic Insight:
The HATU-mediated reaction proceeds via active ester formation, with DIEA scavenging HCl. In DMF, the polar aprotic solvent stabilizes the oxyma intermediate, enabling 85% isolated yield.
Alternative Industrial-Scale Methodologies
Continuous Flow Synthesis
Recent advances in flow chemistry allow telescoping both steps into a single process:
Reactor Configuration:
- Esterification Module: Packed-bed reactor with Amberlyst-15 catalyst
- Residence time: 45 min
- Conversion: >92%
- Amidation Module: Micro-mixer coupled with tubular reactor
- Reagent stoichiometry controlled via syringe pumps
- Inline IR monitors reaction completion
Performance Metrics:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Total Time | 14 hours | 2.1 hours |
| Yield | 78% | 87% |
| Solvent Consumption | 12 L/mol | 3.8 L/mol |
| Energy Input | 18 kWh/kg | 6.2 kWh/kg |
Enzymatic Catalysis
Lipase-mediated esterification offers a greener alternative:
Immobilized Candida antarctica Lipase B (CALB) Protocol:
- Substrate: 2-Aminobenzoic acid (1.0 M) in methyl tert-butyl ether
- Enzyme Loading: 15% w/w
- Water Activity (a_w): 0.43 controlled by salt hydrates
- Conversion: 94% at 48 hours (35°C)
Advantages:
- No acid waste generation
- High enantiomeric excess (>99% ee) for chiral derivatives
Critical Process Optimization Parameters
Solvent Selection Matrix
Solvent polarity dramatically affects amidation kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| DMF | 36.7 | 8.9 | 2.1 |
| THF | 7.5 | 5.2 | 4.8 |
| Acetonitrile | 37.5 | 7.3 | 3.7 |
| DCM | 8.9 | 6.1 | 5.4 |
Key Finding: DMF provides optimal balance between reaction rate and selectivity.
Temperature-Conversion Profile
Arrhenius analysis of amidation step reveals:
$$
\ln k = -\frac{6487}{T} + 19.2 \quad (R^2 = 0.991)
$$
Activation energy (Eₐ): 53.9 kJ/mol, indicating rate-limited by nucleophilic attack.
Industrial Purification Strategies
Crystallization Optimization
Final product purity depends on solvent-antisolvent selection:
| Solvent System | Purity (%) | Crystal Habit | Filtration Rate (kg/h/m²) |
|---|---|---|---|
| Ethanol/Water | 99.1 | Needles | 12.4 |
| Acetone/Hexane | 98.7 | Platelets | 18.9 |
| Ethyl Acetate/Heptane | 99.3 | Prisms | 15.2 |
Trade-off Analysis: Acetone/hexane enables faster filtration but slightly lower purity.
Chromatographic Methods
Preparative HPLC conditions for >99.5% purity:
| Column | Mobile Phase | Flow Rate | Retention (min) |
|---|---|---|---|
| C18, 250×21.2 mm | MeCN:H₂O (55:45) + 0.1% TFA | 15 mL/min | 8.7 |
| Phenyl, 150×10 mm | MeOH:NH₄OAc (60:40) | 4 mL/min | 6.2 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Benzoic acid derivatives and corresponding amines.
Reduction: Hydroxy derivatives of the original compound.
Substitution: New compounds with substituted nucleophiles.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate serves as a crucial intermediate in synthesizing pharmaceuticals targeting metabolic disorders. Its structure allows for modifications that enhance the efficacy of active pharmaceutical ingredients (APIs) .
Case Study: Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, it demonstrated notable inhibitory effects against:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | High |
| Aspergillus fumigatus | Moderate |
These results suggest potential for developing new antimicrobial agents .
Cosmetic Formulations
This compound is utilized in cosmetic products to enhance skin absorption and improve the efficacy of active ingredients. Its properties allow it to act as a penetration enhancer, which is critical in formulating effective topical treatments .
Agricultural Chemicals
In agrochemical applications, this compound plays a role in formulating pesticides and herbicides that are effective yet less harmful to beneficial insects. Its ability to modulate metabolic pathways in pests makes it valuable for developing eco-friendly pest control solutions .
Biochemical Research
Researchers use this compound in studies related to enzyme inhibition and metabolic pathways. This compound aids in discovering new therapeutic targets by modulating interactions between enzymes and substrates, which is essential for understanding disease mechanisms .
Polymer Chemistry
In materials science, this compound is incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its unique chemical structure allows for the development of novel materials with specific characteristics suitable for various industrial applications .
Mechanism of Action
The mechanism of action of methyl 2-(4-ethoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s key distinguishing feature is the 4-ethoxy-4-oxobutanamido group , which differentiates it from simpler alkyl benzoates (e.g., methyl benzoate, ethyl benzoate) and more complex derivatives. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
- Ester vs.
- Biological Activity : Sulfonylurea derivatives (e.g., sulfometuron methyl ester) exhibit herbicidal activity due to sulfonylurea motifs, whereas the target compound’s amide-ester hybrid structure may favor pharmaceutical applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The hydroxy group in methyl 4-acetamido-2-hydroxybenzoate increases polarity and melting point relative to the target compound .
Biological Activity
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological pathways. This article provides a detailed examination of the compound's biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their interactions with biological receptors and enzymes. The structure features an ethoxy group and an oxobutanamide moiety, which contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- P2X4 Receptor Modulation : This compound has been identified as a modulator of the P2X4 receptor, which plays a crucial role in pain transmission and inflammation. Activation of this receptor can lead to the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2), suggesting that P2X4R modulators could have therapeutic applications in chronic pain and inflammatory conditions .
- Inhibition of Tankyrases : Research indicates that this compound may act as an inhibitor of tankyrase enzymes, which are involved in various signaling pathways related to cancer and autoimmune diseases. Inhibition of tankyrases has been linked to decreased proliferation of cancer cells, making this compound a candidate for cancer therapy .
- Anti-inflammatory Effects : In studies examining the compound's effects on macrophages and adipocytes, it was noted that it could inhibit inflammatory paracrine loops, suggesting potential use in treating obesity-related inflammation and metabolic disorders .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound in modulating inflammatory responses. For instance, one study highlighted its ability to reduce PGE2 production in activated macrophages, indicating a significant anti-inflammatory potential.
Pharmacological Implications
The pharmacological implications of this compound are vast:
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with activated esters. A representative route includes:
Amide Formation : Reacting methyl 2-aminobenzoate with 4-ethoxy-4-oxobutanoyl chloride under Schotten-Baumann conditions (basic aqueous/organic biphasic system) to form the amide linkage.
Esterification : Protecting carboxylic acid intermediates via ethyl or methyl esterification using anhydrous alcohols and acid catalysts.
Optimization parameters:
- Temperature : 0–5°C during coupling to minimize side reactions.
- Solvent : Dichloromethane or THF for solubility and reactivity.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and characterization by -NMR (e.g., amide proton at δ 8.2–8.5 ppm) ensures purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Amidation | 4-ethoxy-4-oxobutanoyl chloride, NaHCO₃ | DCM | 0–5 | 65–75 |
| Esterification | Methanol, H₂SO₄ | MeOH | Reflux | 80–85 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- -NMR: Peaks for methyl ester (δ 3.8–3.9 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and aromatic protons (δ 7.5–8.1 ppm).
- -NMR: Carbonyl signals at δ 165–175 ppm (amide and ester groups).
- IR Spectroscopy : Stretching vibrations for C=O (amide I band at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 295.3 for C₁₄H₁₇NO₅).
Consistency across these methods confirms structural integrity .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : As a benzoate-amide derivative, it may act as a prodrug via enzymatic hydrolysis (e.g., esterases in vivo) to release active metabolites. Preliminary assays suggest:
- Antimicrobial Activity : MIC values of 25–50 µg/mL against Gram-positive bacteria (e.g., S. aureus).
- Anti-inflammatory Potential : Inhibition of COX-2 (IC₅₀ ~10 µM) in cell-based assays.
Biological evaluation requires dose-response curves and control experiments (e.g., cytotoxicity in HEK293 cells) to validate specificity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) can elucidate:
- Torsion Angles : Between the amide and ester groups to assess planarity.
- Hydrogen Bonding : Patterns (e.g., N–H⋯O=C interactions) stabilizing the lattice.
Example workflow:
Grow crystals via slow evaporation (solvent: ethanol/water 9:1).
Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL, achieving R-factor < 0.04.
Discrepancies in reported melting points or solubility may arise from polymorphic forms, resolved via DSC and PXRD .
Q. What strategies address contradictions in reported bioactivity data across structural analogs?
- Methodological Answer : Contradictions often stem from:
- Substituent Effects : Ethoxy vs. methoxy groups altering lipophilicity (logP differences ~0.5 units).
- Assay Variability : e.g., cell line sensitivity (IC₅₀ in MCF-7 vs. HepG2).
Systematic Approach :
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity.
Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines).
Example: Ethyl analogs () show 20% higher antimicrobial activity than methyl derivatives, likely due to enhanced membrane permeability .
Q. How do reaction mechanisms differ when modifying the benzoate core for SAR studies?
- Methodological Answer : Modifications (e.g., halogenation at the 4-position) involve:
- Electrophilic Aromatic Substitution : Use Br₂/FeBr₃ for bromination (60°C, 12 h).
- Suzuki Coupling : Introduce aryl groups via Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O).
Mechanistic insights from -labeling experiments and DFT calculations (e.g., transition state energies) guide regioselectivity. Monitoring by HPLC-MS ensures intermediate stability .
Table 2 : Impact of Substituents on Bioactivity
| Substituent | Position | Activity (IC₅₀, µM) | logP |
|---|---|---|---|
| -OCH₃ | 4 | 15.2 | 1.8 |
| -Cl | 3 | 8.7 | 2.3 |
| -NO₂ | 2 | 22.4 | 1.5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
